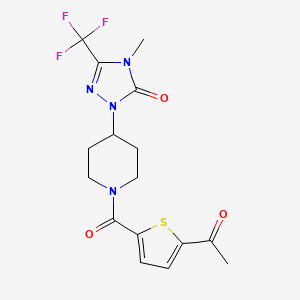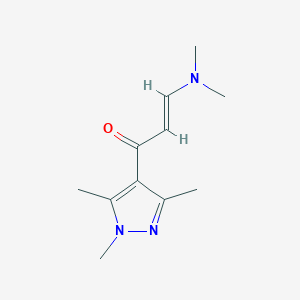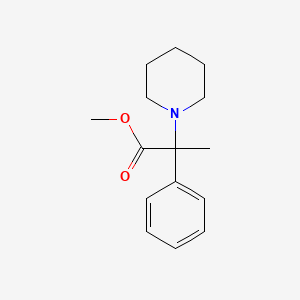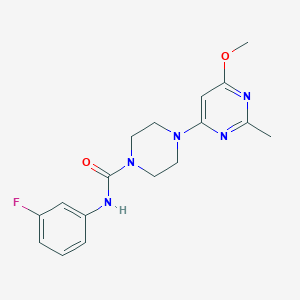![molecular formula C13H15FN4 B2815937 4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 940242-26-2](/img/structure/B2815937.png)
4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline” is a chemical compound with the CAS Number: 940242-26-2 . The IUPAC name for this compound is 4-fluoro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C13H15FN4 . The InChI Code is 1S/C13H15FN4/c14-11-6-5-9(15)8-10(11)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 246.29 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of novel compounds within this chemical family often involves multistep synthetic routes, providing insights into their structural determination through various spectroscopic methods, including IR, NMR, and mass spectroscopy. These compounds have been synthesized and characterized for their potential applications in different fields of research, such as herbicidal activities and antimicrobial properties (Wang et al., 2006).
Biological Evaluation
- A significant focus has been on evaluating the biological activities of these compounds, including their herbicidal activities against specific plants and their potential as antimicrobial agents. Compounds within this family have shown moderate herbicidal activity and promising results in antibacterial and antifungal studies. For example, derivatives have been tested against a variety of pathogenic strains, revealing their potential as lead compounds for developing new antimicrobial agents (Panwar & Singh, 2011).
Anticancer Activity
- The anticancer activity of 1,2,4-triazolo[4,3-a]quinoline derivatives, a similar class of compounds, has been explored through the synthesis of urea derivatives, which were tested against human neuroblastoma and colon carcinoma cell lines. Some derivatives showed significant cytotoxicity, indicating the potential of these compounds in anticancer research (Reddy et al., 2015).
Antimicrotubule Agents
- Research into antimicrotubule agents has included the synthesis of compounds based on the triazolopyrimidine scaffold, showing moderate to potent antiproliferative activity against various cancer cell lines. These studies contribute to the understanding of the molecular mechanisms underlying their antiproliferative effects and highlight their potential in cancer therapy (Oliva et al., 2022).
Analgesic Properties
- The exploration of analgesic properties in this compound family has included the synthesis and evaluation of derivatives for their potential analgesic effects. Studies have indicated moderate analgesic activity for some compounds, contributing to the search for new pain management options (Demchenko et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline (FTA) are the ion channels TRPV1 and TRPA1 . These channels play a crucial role in the sensation of pain and inflammation .
Mode of Action
FTA acts as a potent and selective inhibitor of the TRPV1 and TRPA1 ion channels . It inhibits the activity of these channels in both heterologous expression systems and native cells . The inhibition of these channels leads to a decrease in the sensation of pain and inflammation .
Result of Action
FTA’s inhibition of the TRPV1 and TRPA1 ion channels leads to a decrease in the sensation of pain and inflammation . This makes it a potential therapeutic agent for conditions involving chronic pain and inflammation .
Propriétés
IUPAC Name |
4-fluoro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-11-6-5-9(15)8-10(11)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBFIMROWBQANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=C(C=CC(=C3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2815858.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2815859.png)
![{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2815861.png)
![3-(2-methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)
![1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815866.png)

![7-cyclopropyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)




![Methyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2815875.png)
![N-(3-methoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2815877.png)
